[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is an organic compound that features a combination of aniline and benzoate moieties
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-5-27-15-8-6-14(7-9-15)21-18(22)12-28-20(23)13-10-16(24-2)19(26-4)17(11-13)25-3/h6-11H,5,12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTSWFNKHVZZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-(4-ethoxyanilino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- [2-(4-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- [2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Uniqueness
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of the ethoxy group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
[(4-Ethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 293.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on cancer cells and other biological systems.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of trimethoxybenzoates have shown antiproliferative effects against melanoma and other cancer cell lines. The mechanism often involves the disruption of folate metabolism and inhibition of dihydrofolate reductase (DHFR), which is critical in DNA synthesis and repair.
- Case Study : A study demonstrated that a structurally related compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), binds effectively to DHFR, leading to down-regulation of folate cycle gene expression in melanoma cells. This suggests that this compound may exert similar effects due to its structural analogies .
The proposed mechanism of action for this compound includes:
- Inhibition of Dihydrofolate Reductase : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides.
- Antioxidant Activity : Some trimethoxy compounds exhibit antioxidant properties that may protect cells from oxidative stress, thus enhancing their therapeutic potential against cancer .
Pharmacological Profiles
A comparative analysis of similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| TMECG | Antiproliferative | DHFR inhibition |
| Methyl 3,4,5-trimethoxycinnamate | Antioxidant | Free radical scavenging |
| Emamectin benzoate | Insecticidal | GABA receptor modulation |
Research Findings
Recent studies have highlighted the potential applications of related compounds in cancer therapy:
- Study on TMECG : Demonstrated significant antiproliferative activity against melanoma cell lines with a mechanism involving DHFR inhibition and down-regulation of folate metabolism .
- Antioxidant Studies : Compounds with methoxy groups have been shown to reduce oxidative stress in various models, suggesting that this compound may also confer protective effects against oxidative damage.
Q & A
Q. Advanced
- Radioligand Binding Assays : Use μ-opioid receptor membranes (e.g., CHO-K1 cells expressing human receptors) and competitive displacement of [³H]DAMGO. Calculate IC₅₀ and Ki values to assess affinity .
- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with opioid receptors. Compare efficacy to standard agonists (e.g., morphine) .
- In Vivo Models : Evaluate gastrointestinal motility in rodents (charcoal meal transit test) to correlate receptor binding with physiological effects .
How can contradictions in pharmacological data across studies be resolved?
Q. Advanced
- Validate Assay Conditions : Ensure consistency in receptor subtypes (e.g., μ vs. δ/κ), cell lines, and animal models.
- Reference Standards : Use USP-grade Methyl 3,4,5-trimethoxybenzoate and deuterated analogs (e.g., [d9]-labeled) for internal calibration in LC-MS/MS .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, adjusting for variables like dosage and administration routes .
What analytical methods are optimal for quantifying metabolites in biological matrices?
Q. Advanced
- LC-MS/MS : Employ a reverse-phase C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Use Methyl 3,4,5-trimethoxybenzoate-[d9] as an internal standard to correct for matrix effects .
- Sample Preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) to isolate metabolites from plasma/urine .
What are the key physicochemical properties affecting solubility and formulation?
Q. Basic
- LogP : Predicted value of 1.13 indicates moderate lipophilicity, limiting aqueous solubility (<0.1 mg/mL) .
- Formulation Strategies : Use co-solvents (e.g., DMSO for in vitro assays) or cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility for in vivo studies .
How to assess its role in modulating gastrointestinal motility in disease models?
Q. Advanced
- Surgical Models : Induce postoperative ileus in rodents via intestinal manipulation; measure transit time with fluorescent markers (e.g., FITC-dextran) .
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate plasma concentrations (via LC-MS/MS) with motility restoration in Trimebutine-treated vs. compound-treated groups .
What are the optimal storage conditions to ensure compound stability?
Basic
Store at 2–8°C in airtight, light-resistant containers under nitrogen atmosphere. For long-term stability (>6 months), lyophilize and store at -20°C with desiccants (silica gel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
